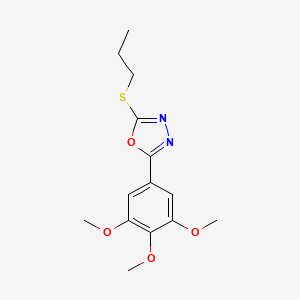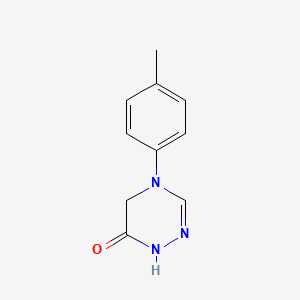![molecular formula C17H18N2O3 B11107403 Ethyl 4-{[(3-methylphenyl)carbamoyl]amino}benzoate](/img/structure/B11107403.png)
Ethyl 4-{[(3-methylphenyl)carbamoyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-[(3-TOLUIDINOCARBONYL)AMINO]BENZOATE: is a chemical compound with the molecular formula C26H22N2O4 . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethyl ester group, a benzoate moiety, and a toluidinocarbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-[(3-TOLUIDINOCARBONYL)AMINO]BENZOATE typically involves the reaction of ethyl 4-aminobenzoate with 3-toluidinocarbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of ETHYL 4-[(3-TOLUIDINOCARBONYL)AMINO]BENZOATE follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale purification techniques, such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: ETHYL 4-[(3-TOLUIDINOCARBONYL)AMINO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized benzoate derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzoate derivatives.
Scientific Research Applications
ETHYL 4-[(3-TOLUIDINOCARBONYL)AMINO]BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use as a local anesthetic due to its structural similarity to known anesthetics.
Mechanism of Action
The mechanism of action of ETHYL 4-[(3-TOLUIDINOCARBONYL)AMINO]BENZOATE involves its interaction with specific molecular targets. In the case of its potential use as a local anesthetic, the compound is believed to bind to sodium ion channels on nerve membranes, thereby blocking the passage of sodium ions. This action inhibits the generation and conduction of nerve impulses, leading to a loss of sensation in the targeted area .
Comparison with Similar Compounds
ETHYL 4-[(3-TOLUIDINOCARBONYL)AMINO]BENZOATE can be compared with other similar compounds, such as:
Benzocaine: A well-known local anesthetic with a similar structure but lacking the toluidinocarbonyl group.
Procaine: Another local anesthetic with a similar mechanism of action but different structural features.
Tetracaine: A more potent local anesthetic with a longer duration of action compared to benzocaine and procaine.
Uniqueness: The presence of the toluidinocarbonyl group in ETHYL 4-[(3-TOLUIDINOCARBONYL)AMINO]BENZOATE imparts unique properties to the compound, such as enhanced stability and potential for specific biological activities .
Properties
Molecular Formula |
C17H18N2O3 |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
ethyl 4-[(3-methylphenyl)carbamoylamino]benzoate |
InChI |
InChI=1S/C17H18N2O3/c1-3-22-16(20)13-7-9-14(10-8-13)18-17(21)19-15-6-4-5-12(2)11-15/h4-11H,3H2,1-2H3,(H2,18,19,21) |
InChI Key |
WYBXOIHLWLGCOX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({N'-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B11107323.png)

![2-methyl-5-nitro-N-[(1E,2E)-3-phenylprop-2-en-1-ylidene]aniline](/img/structure/B11107335.png)
![N-benzyl-2-[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B11107339.png)

![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2,3-difluorobenzamide](/img/structure/B11107347.png)

![(5Z,5'Z)-2,2'-piperazine-1,4-diylbis[5-(5-bromo-2-hydroxybenzylidene)-1,3-thiazol-4(5H)-one]](/img/structure/B11107368.png)

![N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-(prop-2-en-1-yloxy)benzohydrazide](/img/structure/B11107391.png)


![5-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]-2-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11107415.png)
